molecular formula C16H25ClFNO B12288304 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride

7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride

Cat. No.: B12288304
M. Wt: 301.83 g/mol
InChI Key: FKUVCCNCUAFKAH-UHFFFAOYSA-N
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Description

7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride is a chemical compound with a complex structure that includes a dipropylamino group, a fluorine atom, and a tetrahydronaphthalenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride typically involves multiple steps, starting with the formation of the tetrahydronaphthalenol core. This can be achieved through a series of cyclization and reduction reactions. The introduction of the dipropylamino group is usually done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dipropylamino moiety. The fluorine atom is introduced via electrophilic fluorination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dipropylamino group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dipropylamino group may play a role in binding to these targets, while the fluorine atom can influence the compound’s electronic properties and reactivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dipropylamine: A related compound with a similar dipropylamino group but lacking the tetrahydronaphthalenol core.

    Fluoronaphthalenes: Compounds with a similar naphthalene core but different substituents.

Uniqueness

7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride is unique due to its combination of a dipropylamino group, a fluorine atom, and a tetrahydronaphthalenol core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO.ClH/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17;/h7-8,12,19H,3-6,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUVCCNCUAFKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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